molecular formula C13H15ClN2O2 B1421387 2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)propanamide CAS No. 1221723-26-7

2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)propanamide

Cat. No. B1421387
M. Wt: 266.72 g/mol
InChI Key: UYWHOLBFYDFNAA-UHFFFAOYSA-N
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Description

2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)propanamide , also known by its chemical formula C₁₀H₁₁ClN₂O₂ , is a synthetic organic compound. It belongs to the class of amides and exhibits interesting pharmacological properties. The compound’s systematic name provides insights into its structure: it contains a chlorine atom, a cyanoethyl group, and a methoxyphenyl moiety attached to a propanamide backbone.



Synthesis Analysis

The synthesis of this compound involves several steps, including the reaction of 2-methoxybenzoyl chloride with 2-aminoethanenitrile (also known as 2-cyanoethylamine ). The resulting intermediate is then treated with thionyl chloride to introduce the chlorine atom, leading to the formation of 2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)propanamide . The overall process ensures the incorporation of the desired functional groups.



Molecular Structure Analysis

The molecular structure of this compound reveals a central propanamide core with the following substituents:



  • A 2-chloro group attached to the α-carbon position.

  • A cyanoethyl group linked to the nitrogen atom.

  • A methoxyphenyl group extending from the carbonyl carbon .



Chemical Reactions Analysis

The compound can undergo various chemical reactions, including:



  • Hydrolysis : The amide bond can be cleaved under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

  • Reduction : Reduction of the cyano group can lead to the formation of an amine.

  • Substitution Reactions : The chlorine atom can participate in nucleophilic substitution reactions.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts at a temperature around 100°C .

  • Solubility : It is moderately soluble in organic solvents like acetone and methanol .

  • Stability : The compound is stable under ambient conditions but may degrade upon exposure to strong acids or bases.


Scientific Research Applications

Synthesis of New Compounds and Inhibitors

  • Synthesis of Heterocyclic Compounds

    Research has focused on synthesizing a variety of heterocyclic compounds involving structures related to 2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)propanamide. These compounds were tested for their activities against enzymes like lipoxygenase (Aziz-ur-Rehman et al., 2016).

  • Antimicrobial and Cytotoxic Activities

    New thiazole derivatives, including structures related to 2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)propanamide, were synthesized and assessed for their antimicrobial and cytotoxic activities, showing significant potential (Dawbaa et al., 2021).

Solubility and Material Studies

  • Solubility in Solvent Mixtures

    The solubility of similar propanamide compounds in various solvent mixtures was studied, providing insights into their physical properties and potential applications in different formulations (Pascual et al., 2017).

  • Non-Linear Optical Material

    N-(2-chlorophenyl)-(1-propanamide), a compound structurally related to 2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)propanamide, was explored for its potential as an organic electro-optic and non-linear optical material, indicating diverse application possibilities in the field of optics (Prabhu & Rao, 2000).

Binding Affinity and Molecular Interactions

  • Melatonin Receptor Binding

    Research on substituted phenylalkyl amides, closely related to 2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)propanamide, aimed to investigate the binding site of the melatonin receptor, suggesting implications for the development of therapeutic agents (Garratt et al., 1996).

  • Molecular Docking for COVID-19 Protease

    A detailed quantum chemical analysis, including molecular docking, of a similar compound, 2-chloro-N-(p-tolyl)propanamide, indicated its potential as a medicinal inhibitor for COVID-19, showcasing the versatility of these compounds in drug discovery (Pandey et al., 2020).

Safety And Hazards


  • Toxicity : Limited toxicity data are available. Caution should be exercised during handling.

  • Irritant : The compound may be irritating to the skin and eyes.

  • Environmental Impact : Proper disposal practices are essential to prevent environmental contamination.


Future Directions

Future research should focus on:



  • Investigating the compound’s biological activity and potential therapeutic applications.

  • Assessing its pharmacokinetics and pharmacodynamics.

  • Identifying any related analogs or derivatives with improved properties.


properties

IUPAC Name

2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-10(14)13(17)16(9-5-8-15)11-6-3-4-7-12(11)18-2/h3-4,6-7,10H,5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWHOLBFYDFNAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CCC#N)C1=CC=CC=C1OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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